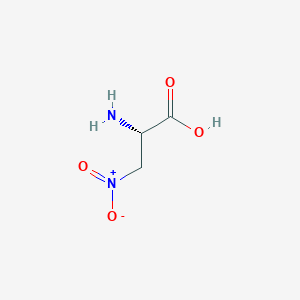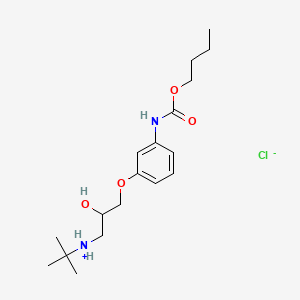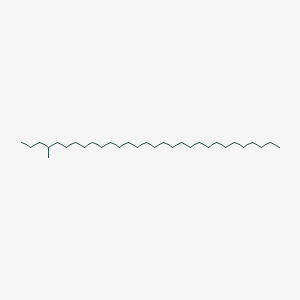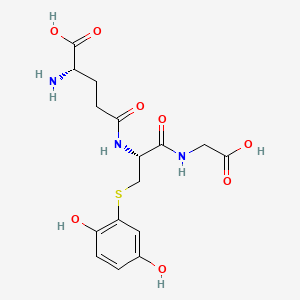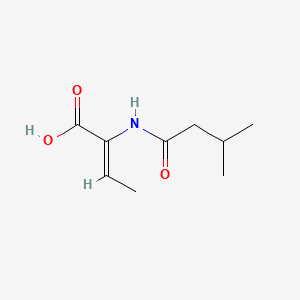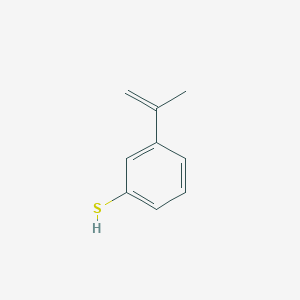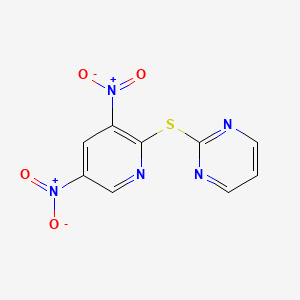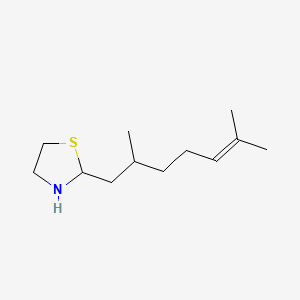
2-(2,6-Dimethyl-5-heptenyl)thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethyl-5-heptenyl)thiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of sulfur and nitrogen in its structure enhances its pharmacological properties, making it a valuable compound for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethyl-5-heptenyl)thiazolidine typically involves the reaction of 2,6-dimethyl-5-heptenal with thiazolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs green chemistry approaches to improve selectivity, purity, and product yield. Techniques such as multicomponent reactions, click reactions, and nano-catalysis are commonly used to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dimethyl-5-heptenyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, which have significant applications in medicinal chemistry and pharmaceuticals .
Applications De Recherche Scientifique
2-(2,6-Dimethyl-5-heptenyl)thiazolidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dimethyl-5-heptenyl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(2,6-Dimethyl-5-heptenyl)thiazolidine include other thiazolidine derivatives such as:
- 2,2-Dimethylthiazolidine
- 2-Butylthiazolidine
- Thiazolidine-2,4-dione
Uniqueness
What sets this compound apart from its similar compounds is its unique structural features, which confer distinct pharmacological properties. The presence of the 2,6-dimethyl-5-heptenyl group enhances its biological activity, making it more effective in certain applications compared to other thiazolidine derivatives .
Propriétés
Numéro CAS |
75606-42-7 |
|---|---|
Formule moléculaire |
C12H23NS |
Poids moléculaire |
213.38 g/mol |
Nom IUPAC |
2-(2,6-dimethylhept-5-enyl)-1,3-thiazolidine |
InChI |
InChI=1S/C12H23NS/c1-10(2)5-4-6-11(3)9-12-13-7-8-14-12/h5,11-13H,4,6-9H2,1-3H3 |
Clé InChI |
OCSCKACVZOUIFF-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)C)CC1NCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


